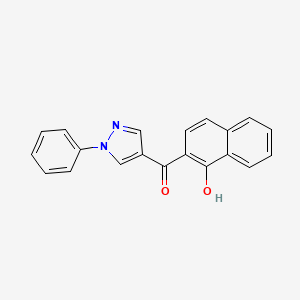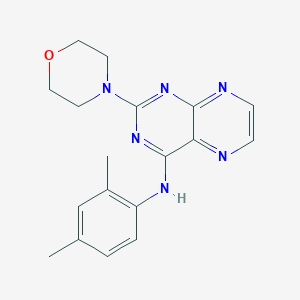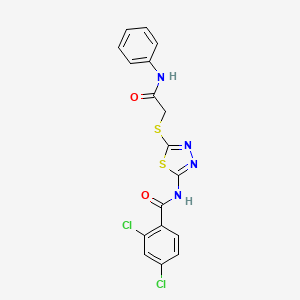![molecular formula C19H19BrO4 B2497926 1-[5-Bromo-2-(propan-2-yloxy)phenyl]-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione CAS No. 1630763-52-8](/img/structure/B2497926.png)
1-[5-Bromo-2-(propan-2-yloxy)phenyl]-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar 1,3-dione compounds involves the formation of ligands that coordinate with transition metals through oxygen atoms, indicating a versatile approach to their creation. These processes often yield compounds that can interact with metals in a 2:1 ligand-to-metal ratio, showcasing the complex's potential for forming structured complexes with specific stoichiometries (Sampal et al., 2018).
Molecular Structure Analysis
The molecular structures of 1,3-diones have been extensively studied, revealing cis-diketo (Z,Z) conformations and interactions with metals through β-diketo systems. These structures are characterized by specific dihedral angles and coordination types, indicating a stable configuration conducive to forming complexes (Emsley et al., 1987).
Chemical Reactions and Properties
1,3-diones undergo a variety of chemical reactions, including coordination with transition metals, demonstrating their reactivity and potential as ligands in metal complexes. These reactions are pivotal for the antimicrobial properties observed in metal complexes derived from 1,3-dione compounds (Sampal et al., 2018).
Physical Properties Analysis
The physical properties of 1,3-dione compounds, such as their crystalline structures and hydrogen bonding patterns, have been elucidated through X-ray crystallography and other analytical techniques. These properties are essential for understanding the stability, solubility, and overall behavior of these compounds under different environmental conditions (Low et al., 2002).
Chemical Properties Analysis
The chemical properties of 1,3-diones, including their reactivity with various reagents and their behavior in the presence of metals, highlight their potential in synthetic chemistry and materials science. The electron-donating and withdrawing effects of substituents on the phenyl ring significantly influence the π-delocalization within the molecule, affecting its reactivity and interactions (Galer et al., 2014).
Applications De Recherche Scientifique
Synthesis and Characterization
Synthesis Techniques : The compound has been synthesized in various studies, focusing on the techniques and conditions for its preparation. For instance, Brown, Browne, and Eastwood (1983) explored the synthesis of similar dione compounds using flash vacuum pyrolysis, indicating a method for producing 1-phenylpropane-1,2-dione derivatives (Brown, Rfc et al., 1983).
Characterization of Metal Complexes : Sampal et al. (2018) focused on the synthesis of 1,3-dione and its metal complexes, highlighting their potential as bidentate ligands. This implies the compound's ability to bind with transition metals, forming complexes with potential applications (Sampal, S. N. et al., 2018).
Luminescence Properties
- Luminescence Studies : Meshkova et al. (2011) conducted studies on the luminescence properties of various 1,3-dione derivatives with different metals. These findings suggest potential applications of the compound in luminescent materials or as probes in chemical analysis (Meshkova, S. B. et al., 2011).
Antimicrobial Screening
Antimicrobial Properties : The compound and its derivatives have been evaluated for antimicrobial properties. For example, Sampal and colleagues synthesized a variant of this dione and tested its metal complexes for antibacterial and antifungal activity, indicating its potential in developing new antimicrobial agents (Sampal, S. N. et al., 2018).
Antibacterial, Antifungal and Antioxidant Activity : Sheikh and Hadda (2013) synthesized derivatives of 1,3-dione and tested them for antibacterial, antifungal, and antioxidant activities. This suggests the compound's utility in creating new pharmacologically active agents (Sheikh, Javed et al., 2013).
Photocyclisation and Tautomerism Studies
Photocyclisation Research : Hamer and Samuel (1973) explored the photocyclisation of similar dione compounds, indicating the compound's potential in photochemical applications or as a study model in organic chemistry (Hamer, N. K. et al., 1973).
Tautomeric and Acid-Base Properties : Mahmudov et al. (2011) investigated the tautomeric and acid-base properties of azoderivatives of β-diketones, including structures similar to the compound . This research contributes to understanding the chemical behavior and properties of such compounds (Mahmudov, K. et al., 2011).
Mécanisme D'action
The molecule 1,3-dione plays an important role in the biological system since they exhibit biological activities, such as antioxidants and antibacterial . In 1,3-dione, the presence of two carbonyl groups at the 1, 3 position appear in the form of keto-enol tautomerism. The keto-enol tautomer equilibrium strongly shifts towards the enol form which is capable of forming a bond with metal ions .
Orientations Futures
Propriétés
IUPAC Name |
1-(5-bromo-2-propan-2-yloxyphenyl)-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrO4/c1-11(2)24-19-7-5-13(20)9-15(19)18(23)10-17(22)14-6-4-12(3)8-16(14)21/h4-9,11,21H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OADQBBGVBBRMOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)CC(=O)C2=C(C=CC(=C2)Br)OC(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-Bromo-2-(propan-2-yloxy)phenyl]-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-(N,N-diethylsulfamoyl)benzo[d]thiazol-2-yl)-3-methoxybenzamide](/img/structure/B2497843.png)






![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2497854.png)

![N-(2,6-dimethylphenyl)-2-(1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2497856.png)

![[1-(5-Methoxypyridin-2-yl)cyclopropyl]methanamine dihydrochloride](/img/structure/B2497862.png)
![(E)-methyl 2-(6-methoxy-2-((3-methylisoxazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2497864.png)
![(E)-3-[5-(Difluoromethyl)-1-methylpyrazol-3-yl]prop-2-enoic acid](/img/structure/B2497865.png)